![molecular formula C18H19N3O3 B2766148 N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide CAS No. 613655-96-2](/img/structure/B2766148.png)

N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

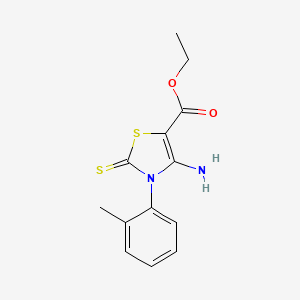

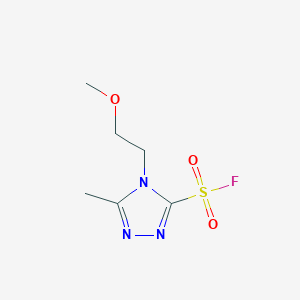

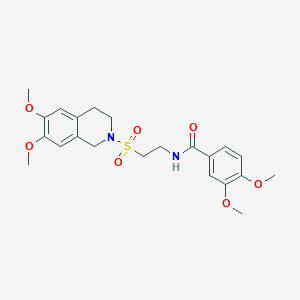

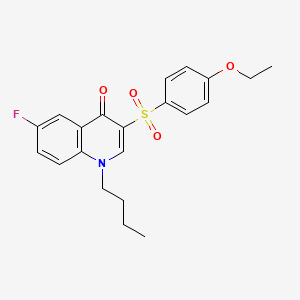

Descripción

“N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound that is a constituent of many bioactive compounds and has diverse biological and clinical applications . It is a structural isoster of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .

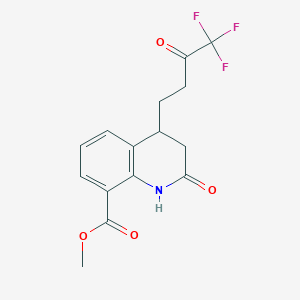

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación

Antimicrobial and Genotoxic Properties

N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, a derivative closely related to the specified compound, has been studied for its antimicrobial and genotoxic activities. This research indicates potential applications in the development of antimicrobial agents (Benvenuti et al., 1997).

Antitumor Activity

Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which share structural similarities with the specified compound, have been evaluated for antitumor activity. These compounds exhibited significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Antibacterial Activity Against MRSA

Compounds related to N-substituted phenyl acetamide benzimidazole derivatives have been systematically analyzed against Methicillin Resistant Staphylococcus aureus (MRSA), showing significant potent antibacterial activity (Chaudhari et al., 2020).

Farnesoid X Receptor Agonists

Benzimidazolyl acetamides, closely related to the specified compound, have been optimized as farnesoid X receptor (FXR) agonists. These compounds exhibit potent lipid-lowering activity, indicating potential applications in treating metabolic disorders (Richter et al., 2011).

NMR Study of Related Compounds

A novel derivative containing a benzimidazole moiety, similar to the specified compound, has been studied using NMR techniques. These studies contribute to the understanding of the structural and chemical properties of such compounds (Li Ying-jun, 2012).

Antibacterial and Antifungal Activity

Derivatives of 2-Mercaptobenzimidazole, structurally related to the specified compound, have shown significant antibacterial and antifungal activities against various microorganisms (Devi et al., 2022).

Mecanismo De Acción

Target of Action

It’s known that benzimidazole derivatives have been intensively studied for their diverse biological activities . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Mode of Action

Benzimidazole derivatives have been shown to exhibit a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Biochemical Pathways

Benzimidazole derivatives have been shown to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Benzimidazole derivatives have been shown to exhibit a wide range of therapeutic applications, suggesting they can have diverse molecular and cellular effects .

Action Environment

The action of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .

Propiedades

IUPAC Name |

N-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-13(22)20-14-6-8-16(9-7-14)24-11-15(23)10-21-12-19-17-4-2-3-5-18(17)21/h2-9,12,15,23H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXHEQMVWSTAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766065.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2766068.png)

![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)

![3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766083.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)